molecular formula C16H11N3 B2388897 2-(4-pyridinyl)-1H-pyrrolo[3,2-h]quinoline CAS No. 260393-88-2

2-(4-pyridinyl)-1H-pyrrolo[3,2-h]quinoline

Cat. No.: B2388897
CAS No.: 260393-88-2
M. Wt: 245.285
InChI Key: OCQCRDCQYASIAF-UHFFFAOYSA-N
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Description

2-(4-pyridinyl)-1H-pyrrolo[3,2-h]quinoline: is a heterocyclic compound that combines the structural features of pyridine and quinoline. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and antiviral properties .

Mechanism of Action

Target of Action

The compound 2-(4-pyridinyl)-1H-pyrrolo[3,2-h]quinoline is a derivative of quinoline, which is known to have a wide spectrum of biological activity . It has been found to serve as an antagonist of adenosine and benzodiazepine receptors A1, inhibitors of SK2, PIM, IkB kinases as well as PDE4, PDE9, PDE10A phosphodiesterases . These targets play crucial roles in various cellular processes, including signal transduction, cell proliferation, and apoptosis.

Mode of Action

For instance, as an inhibitor of kinases and phosphodiesterases, it may interfere with the phosphorylation of proteins and the breakdown of cyclic nucleotides, respectively . These interactions can lead to alterations in signal transduction pathways, potentially influencing cell behavior.

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For example, by inhibiting kinases, it may impact the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Similarly, by inhibiting phosphodiesterases, it could influence the cAMP and cGMP signaling pathways, which regulate a variety of cellular functions, including metabolism, gene expression, and apoptosis .

Pharmacokinetics

Its metabolism could also affect its activity and toxicity .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific interactions with its targets. For instance, by inhibiting kinases, it could potentially suppress cell proliferation, leading to anti-tumor effects . Similarly, by inhibiting phosphodiesterases, it could increase the levels of cyclic nucleotides, potentially leading to effects such as vasodilation or bronchodilation .

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors. For example, the pH and temperature of the environment could affect the compound’s stability and its interactions with its targets. Additionally, the presence of other molecules could influence its absorption and distribution within the body .

Chemical Reactions Analysis

Types of Reactions: 2-(4-pyridinyl)-1H-pyrrolo[3,2-h]quinoline undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may yield dihydroquinolines .

Properties

IUPAC Name

2-pyridin-4-yl-1H-pyrrolo[3,2-h]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3/c1-2-12-3-4-13-10-14(11-5-8-17-9-6-11)19-16(13)15(12)18-7-1/h1-10,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCQCRDCQYASIAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C(C=C2)C=C(N3)C4=CC=NC=C4)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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